Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate
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Overview
Description
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the ester group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethyl-1-phenylpyrazole
Uniqueness
Ethyl 1-methyl-5-phenylpyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 1-methyl-5-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-9-12(15(2)14-11)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQECZAANWUVBES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428768 |
Source
|
Record name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-51-6 |
Source
|
Record name | 1H-Pyrazole-3-carboxylic acid, 1-methyl-5-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10199-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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